molecular formula C14H22N4O3 B13100621 N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide CAS No. 524944-62-5

N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B13100621
CAS No.: 524944-62-5
M. Wt: 294.35 g/mol
InChI Key: UGVQNMQKEKLZLV-UHFFFAOYSA-N
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Description

N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with an amino group, a butyl chain, and a cyclopentanecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of a suitable precursor, such as a urea derivative, with a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Substitution Reactions: The introduction of the butyl chain and the amino group can be achieved through nucleophilic substitution reactions. For example, the reaction of the tetrahydropyrimidine intermediate with butylamine can introduce the butyl group.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the substituted tetrahydropyrimidine with cyclopentanecarboxylic acid or its derivatives under appropriate coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide
  • N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-chloro-N-ethylacetamide

Uniqueness

N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide moiety

Properties

CAS No.

524944-62-5

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

N-(6-amino-3-butyl-2,4-dioxo-1H-pyrimidin-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H22N4O3/c1-2-3-8-18-13(20)10(11(15)17-14(18)21)16-12(19)9-6-4-5-7-9/h9H,2-8,15H2,1H3,(H,16,19)(H,17,21)

InChI Key

UGVQNMQKEKLZLV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

Origin of Product

United States

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